![molecular formula C23H19N3O3S B2454671 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895026-82-1](/img/structure/B2454671.png)
N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex heterocyclic structure, which includes a dioxino-benzothiazole core, a phenyl group, and a pyridin-3-ylmethyl substituent. The unique structural features of this compound make it a valuable candidate for various applications in medicinal chemistry, materials science, and other scientific disciplines.
Applications De Recherche Scientifique
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic core can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide typically involves a multi-step process The initial step often includes the formation of the dioxino-benzothiazole core through a series of cyclization reactionsCommon reagents used in these reactions include halogenated precursors, amines, and various catalysts to facilitate the cyclization and substitution steps .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Mécanisme D'action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s heterocyclic structure allows it to fit into binding sites with high specificity, thereby exerting its effects through inhibition, activation, or modulation of the target pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dihydro-[1,4]dioxino-[2,3-f][1,3]benzothiazol-2-amine
- N-(6,7-Dihydro-[1,4]dioxino-[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylpropanamide
- N-(6,7-Dihydro-[1,4]dioxino-[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide
Uniqueness
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide stands out due to its specific combination of structural features, including the dioxino-benzothiazole core, phenyl group, and pyridin-3-ylmethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Activité Biologique
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole core linked to a dioxin moiety and various substituents that enhance its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. Notably:
- Cell Lines Tested : Compounds were evaluated against leukemia and lung cancer cell lines.
- Inhibition Rates : Some derivatives demonstrated over 90% growth inhibition in sensitive cell lines .
Table 1: Summary of Anticancer Activity
Compound | Cancer Cell Line | Inhibition (%) |
---|---|---|
Compound A | Leukemia | 90% |
Compound B | Lung Cancer | 85% |
Compound C | Breast Cancer | 80% |
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Benzothiazole derivatives have been associated with antibacterial and antifungal effects:
- Mechanism : The presence of the benzothiazole ring enhances interaction with microbial DNA or enzymes.
- In Vitro Studies : Various studies have reported significant inhibition of bacterial growth at minimal inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL for different strains .
Table 2: Antimicrobial Activity
Microorganism | MIC (μg/mL) | Activity |
---|---|---|
E. coli | 50 | Effective |
S. aureus | 75 | Moderate |
C. albicans | 100 | Weak |
Neuroprotective Effects
Recent investigations have suggested neuroprotective properties attributed to compounds with similar structures:
- Mechanism : Potential inhibition of amyloid-beta peptide interactions implicated in Alzheimer’s disease.
- Findings : Certain derivatives showed IC50 values of around 6.46 μM in inhibiting amyloid-beta binding to its receptor .
Structure-Activity Relationship (SAR)
The biological activity of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide can be influenced by various structural modifications:
- Substituents : Electron-withdrawing groups enhance lipophilicity and improve cytotoxicity.
- Linker Length : Increasing the length of the carbon chain between functional groups can improve binding affinity to target sites .
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a series of benzothiazole compounds demonstrated significant tumor growth inhibition in animal models.
- Antimicrobial Trials : Clinical trials indicated that specific derivatives reduced bacterial load in patients with infections resistant to conventional antibiotics.
Propriétés
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c27-22(11-16-5-2-1-3-6-16)26(15-17-7-4-8-24-14-17)23-25-18-12-19-20(13-21(18)30-23)29-10-9-28-19/h1-8,12-14H,9-11,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMJYYBCSUASPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.